molecular formula C14H21NO2 B12829379 Benzyl 2-amino-2,4-dimethylpentanoate

Benzyl 2-amino-2,4-dimethylpentanoate

Cat. No.: B12829379
M. Wt: 235.32 g/mol
InChI Key: VPLKGZGQRXJGIC-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2,4-dimethylpentanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of amino acids and features a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 2-amino-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-amino-4,4-dimethylpentanoate
  • 2-amino-2,4-dimethylpentanoic acid
  • Benzyl 2-isocyanato-4,4-dimethylpentanoate

Uniqueness

Benzyl 2-amino-2,4-dimethylpentanoate is unique due to its specific structural features, such as the presence of both an amino group and a benzyl ester group

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

benzyl 2-amino-2,4-dimethylpentanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)9-14(3,15)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3

InChI Key

VPLKGZGQRXJGIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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